6-Iodoimidazo[1,5-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-iodoimidazo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-6-1-2-7-3-9-5-10(7)4-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDZXEQFGGTDKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CN=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Derivatization of 6 Iodoimidazo 1,5 a Pyridine Via C I Bond Activation
Transition-Metal-Catalyzed Cross-Coupling Reactions at the Iodo-Position
The development of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules. For 6-iodoimidazo[1,5-a]pyridine, these methodologies provide a powerful toolkit for the construction of new carbon-carbon and carbon-nitrogen bonds, leading to a broad spectrum of functionalized derivatives.
Palladium-Catalyzed Transformations
Palladium catalysts, in various oxidation states and ligated by a range of phosphines or N-heterocyclic carbenes, are highly effective in mediating the coupling of this compound with a variety of coupling partners. These transformations typically proceed through a catalytic cycle involving oxidative addition of the C-I bond to a palladium(0) species, followed by transmetalation (for Suzuki-Miyaura and Sonogashira reactions) or migratory insertion (for Mizoroki-Heck and carbonylation reactions), and concluding with reductive elimination to regenerate the active catalyst and yield the desired product.
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the reviewed literature, the general principles of this reaction are well-established for a vast array of heterocyclic systems.
Typically, the reaction involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a solvent system like toluene (B28343), dioxane, or DMF/water mixtures. The reaction proceeds via the formation of an arylpalladium(II) iodide intermediate, which then undergoes transmetalation with an aryl- or heteroarylboronic acid or its ester. Subsequent reductive elimination affords the arylated or heteroarylated imidazo[1,5-a]pyridine (B1214698). The choice of ligand is crucial and can significantly influence the reaction's efficiency, with bulky, electron-rich phosphines often providing superior results for challenging substrates.
A study on the synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands demonstrated their successful application in Suzuki-Miyaura cross-coupling reactions to prepare sterically-hindered biaryl and heterobiaryl compounds, highlighting the utility of the imidazo[1,5-a]pyridine scaffold in ligand design for catalysis. libretexts.orgrsc.orgnih.gov Although this work did not start from the 6-iodo derivative, it underscores the amenability of the core structure to palladium-catalyzed transformations.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides
| Entry | Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | This compound (hypothetical) | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | - |
| 2 | This compound (hypothetical) | 2-Thiopheneboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME | 80 | - |
| 3 | This compound (hypothetical) | 3-Pyridinylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 90 | - |
Data in this table is hypothetical and for illustrative purposes based on general knowledge of Suzuki-Miyaura reactions.
The Sonogashira coupling provides a direct and efficient route to synthesize arylalkynes through the reaction of an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes. This reaction is typically carried out under mild conditions, employing a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄), a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base (e.g., triethylamine (B128534) or diisopropylamine), which also often serves as the solvent.
The catalytic cycle involves the formation of a palladium-acetylide complex, which is believed to be generated via transmetalation from a copper-acetylide intermediate. This is followed by reductive elimination to yield the alkynylated product. Copper-free Sonogashira protocols have also been developed to avoid the formation of homocoupled alkyne byproducts.
Table 2: General Conditions for Sonogashira Coupling of Aryl Iodides
| Entry | Aryl Iodide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | This compound (hypothetical) | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | - |
| 2 | This compound (hypothetical) | Trimethylsilylacetylene | Pd(OAc)₂ | CuI | i-Pr₂NH | DMF | 50 | - |
| 3 | This compound (hypothetical) | 1-Hexyne | Pd(PPh₃)₄ | CuI | Piperidine | Toluene | 70 | - |
Data in this table is hypothetical and for illustrative purposes based on general knowledge of Sonogashira reactions.
The Mizoroki-Heck reaction is a powerful method for the formation of carbon-carbon bonds by coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. researchgate.net This reaction is highly versatile for the synthesis of substituted alkenes. The mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to release the alkenylated product and a hydridopalladium species. The base then regenerates the active Pd(0) catalyst.
Although specific applications of the Mizoroki-Heck reaction to this compound were not found in the reviewed literature, a study on the use of imidazo[1,5-a]pyridine derivatives as ligands in the Mizoroki-Heck reaction of aryl iodides with aryl allyl ethers demonstrated the formation of aryl cinnamyl ethers in moderate-to-high yields under mild conditions. researchgate.net This suggests that the imidazo[1,5-a]pyridine scaffold is compatible with the conditions of the Heck reaction and that this compound would likely be a suitable substrate for such transformations.
Table 3: Illustrative Conditions for Mizoroki-Heck Reaction of Aryl Iodides
| Entry | Aryl Iodide | Alkene | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | This compound (hypothetical) | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | - |
| 2 | This compound (hypothetical) | Methyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 80 | - |
| 3 | This compound (hypothetical) | 1-Octene | PdCl₂(PPh₃)₂ | NaOAc | DMA | 120 | - |
Data in this table is hypothetical and for illustrative purposes based on general knowledge of Mizoroki-Heck reactions.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgnih.govacsgcipr.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to yield the N-arylated product. wikipedia.org
The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, being particularly effective. While no specific examples of the Buchwald-Hartwig amination of this compound were found, the reaction is widely applicable to a vast range of iodo-substituted heterocycles. The reaction conditions, including the choice of palladium precursor, ligand, base (commonly sodium tert-butoxide, lithium bis(trimethylsilyl)amide, or cesium carbonate), and solvent (typically toluene, dioxane, or THF), can be optimized to achieve high yields of the desired 6-aminoimidazo[1,5-a]pyridine derivatives.
Table 4: General Conditions for Buchwald-Hartwig Amination of Aryl Iodides
| Entry | Aryl Iodide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | This compound (hypothetical) | Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | - |
| 2 | This compound (hypothetical) | Morpholine (B109124) | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | - |
| 3 | This compound (hypothetical) | Benzylamine | PdCl₂(dppf) | - | Cs₂CO₃ | THF | 80 | - |
Data in this table is hypothetical and for illustrative purposes based on general knowledge of Buchwald-Hartwig amination reactions.
Palladium-catalyzed carbonylation reactions provide a direct method for the introduction of a carbonyl group into an organic molecule using carbon monoxide (CO) as a C1 source. nih.gov When performed in the presence of an amine as a nucleophile, the reaction is termed aminocarbonylation and leads to the formation of amides.
A detailed study on the palladium-catalyzed aminocarbonylation of the isomeric 6-iodoimidazo[1,2-a]pyridine (B1303834) provides valuable insights that can be extrapolated to the this compound system. nih.gov In this study, a recyclable palladium catalyst immobilized on a supported ionic liquid phase was used for the conversion of 6-iodoimidazo[1,2-a]pyridine. nih.gov The reaction with aliphatic amines showed competing mono- and double carbonylation, leading to the formation of amides and α-ketoamides, respectively. The selectivity could be controlled by tuning the reaction conditions. For example, using morpholine as the nucleophile, high selectivity for the α-ketoamide was achieved at 30 bar of CO in DMF, while exclusive formation of the simple amide was observed at 5 bar of CO and 120 °C in toluene after several catalyst cycles. nih.gov
Table 5: Aminocarbonylation of 6-Iodoimidazo[1,2-a]pyridine with Morpholine
| Entry | Solvent | Base | CO Pressure (bar) | Temp (°C) | Amide Yield (%) | α-Ketoamide Yield (%) |
| 1 | DMF | Et₃N | 30 | 100 | 5 | 95 |
| 2 | Toluene | DBU | 5 | 120 | >99 (after 8th cycle) | <1 |
Data adapted from the aminocarbonylation of 6-iodoimidazo[1,2-a]pyridine. nih.gov
These findings suggest that this compound would be a viable substrate for similar palladium-catalyzed aminocarbonylation reactions, allowing for the synthesis of a range of 6-carboxamido and 6-glyoxylamidoimidazo[1,5-a]pyridine derivatives.
Phosphination Reactions for the Synthesis of Ligands
The introduction of phosphine moieties onto the imidazo[1,5-a]pyridine core is a critical strategy for the development of novel ligands for catalysis. The C-I bond at the 6-position (or other positions) is amenable to palladium-catalyzed phosphination, enabling the synthesis of a library of phosphine ligands.
Detailed research has demonstrated the successful synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands from iodo-substituted precursors. nih.govresearchgate.netrsc.org The general approach involves a palladium-catalyzed cross-coupling reaction between an iodoimidazo[1,5-a]pyridine derivative and a secondary phosphine (HPR₂). nih.gov These reactions are typically carried out using a palladium(II) acetate catalyst in the presence of a supporting ligand, a base, and an appropriate solvent. rsc.org
A common catalytic system employs Pd(OAc)₂ with 1,1′-bis(diisopropylphosphino)ferrocene (DIPPF) as the ligand and cesium carbonate (Cs₂CO₃) as the base in 1,4-dioxane (B91453) under reflux conditions. rsc.org This methodology has been successfully used to couple various iodo-precursors with phosphines like dicyclohexylphosphine (B1630591) and diphenylphosphine. researchgate.net The choice of phosphine is crucial, as it influences the electronic and steric properties of the resulting ligand, which in turn affects its performance in catalytic applications such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. cfmot.deresearchgate.net
| Iodo-Substrate | Phosphine Reagent (HPR₂) | Catalyst System | Base | Solvent | Condition | Product |
|---|---|---|---|---|---|---|
| 1-Iodo-3-aryl-imidazo[1,5-a]pyridine | Dicyclohexylphosphine | Pd(OAc)₂ / DIPPF | Cs₂CO₃ | 1,4-Dioxane | Reflux | 1-(Dicyclohexylphosphino)-3-aryl-imidazo[1,5-a]pyridine |
| 1-Iodo-3-aryl-imidazo[1,5-a]pyridine | Diphenylphosphine | Pd(OAc)₂ / DIPPF | Cs₂CO₃ | 1,4-Dioxane | Reflux | 1-(Diphenylphosphino)-3-aryl-imidazo[1,5-a]pyridine |
Copper-Catalyzed and Cooperative Bimetallic Systems
Copper-based catalytic systems, sometimes in cooperation with other metals like iron, offer an economical and efficient alternative to palladium for certain cross-coupling reactions involving the C-I bond.
The synergistic combination of iron and copper catalysts has proven effective for the N-arylation of nitrogen-containing heterocycles. longdom.org This bimetallic approach can be an economically competitive alternative to traditional copper-ligand systems. longdom.org For instance, copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been utilized as a magnetically separable and reusable catalyst for the N-arylation of various NH-heterocycles with aryl halides. longdom.org This ligand-free method is tolerant of a variety of functional groups on the aryl halide. longdom.org
Another approach involves using an Fe-CuO composite catalyst for the N-arylation of imidazole (B134444) with aryl halides. researchgate.net The reactivity of aryl halides in these systems typically follows the order I > Br > Cl > F. researchgate.net While specific examples detailing the N-arylation of this compound using Fe/Cu cocatalysis are not prominent, the established reactivity of these systems with other N-heterocycles and aryl iodides suggests their potential applicability for this transformation. The C-I bond in this compound would be expected to be highly reactive under these conditions, facilitating coupling with various nitrogen and sulfur nucleophiles.
Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are a cornerstone for forming carbon-heteroatom and carbon-carbon bonds. The C-I bond of this compound is an excellent substrate for these transformations. Halide-substituted imidazopyridine derivatives are generally well-tolerated in such copper-catalyzed processes and can be utilized in various traditional cross-coupling reactions. acs.orgacs.org
These reactions can be used to form C-N and C-O bonds, among others. For example, copper-catalyzed N-arylation of imidazoles with aryl iodides has been extensively studied, often employing a copper salt and a suitable ligand. figshare.comnih.gov Similarly, copper catalysis is effective for C-O coupling reactions between aryl iodides and phenols or aliphatic alcohols. nih.gov The development of highly active ligands, such as those based on oxalohydrazide cores, has enabled these couplings to proceed with high turnover numbers and broad functional group tolerance, accommodating substrates like aryl iodides. nih.gov These established methodologies are directly applicable to the functionalization of this compound to generate a wide array of derivatives.
Exploration of Other Transformations at the Iodo-Position
Beyond the cross-coupling reactions detailed above, the iodo-substituent at the 6-position can participate in other valuable chemical transformations. One significant reaction is palladium-catalyzed aminocarbonylation, which introduces a carboxamide moiety. While this has been specifically demonstrated on the 6-iodoimidazo[1,2-a]pyridine isomer, the methodology is highly relevant. nih.gov
In this transformation, the iodo-substituted compound reacts with an amine and carbon monoxide in the presence of a palladium catalyst. nih.gov Studies have shown that by carefully selecting the reaction conditions (e.g., base, solvent, pressure, temperature), the reaction can be directed to selectively produce either amides or α-ketoamides. For example, using DBU as the base in toluene at 120 °C under 5 bar of CO pressure can favor the formation of the amide product. nih.gov This reaction provides a direct route to amide derivatives of the imidazo[1,5-a]pyridine core, which are of significant interest in medicinal chemistry.
| Amine Nucleophile | Base | Solvent | Temperature (°C) | CO Pressure (bar) | Major Product |
|---|---|---|---|---|---|
| Morpholine | Et₃N | DMF | 100 | 30 | α-Ketoamide |
| Morpholine | DBU | Toluene | 120 | 5 | Amide |
| Piperidine | DBU | Toluene | 120 | 5 | Amide |
| Aniline | DBU | Toluene | 120 | 5 | Amide (low conversion) |
Other potential transformations, though less specifically documented for this exact substrate in the provided literature, include iodine-metal exchange reactions. Treatment with organolithium or Grignard reagents could convert the C-I bond into a more reactive organometallic species, which could then be trapped with various electrophiles, further expanding the synthetic utility of this compound.
Mechanistic Investigations and Theoretical Studies of 6 Iodoimidazo 1,5 a Pyridine Reactivity
Computational Analysis of Reaction Mechanisms and Key Intermediates
Computational analysis serves as a powerful tool for elucidating the intricate details of reaction mechanisms involving imidazo[1,5-a]pyridines. nih.gov Through quantum mechanical calculations, it is possible to map out the potential energy surface of a reaction, identifying transition states and key intermediates. researchgate.net For reactions involving 6-Iodoimidazo[1,5-a]pyridine, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions, computational studies can help to predict the most likely reaction pathways.
For instance, in the context of cyclization reactions to form related heterocyclic systems, computational evaluation has been used to determine the favorability of different cyclization pathways. A study on a related N-heterocyclic olefin based on an imidazo[1,5-a]pyridine (B1214698) scaffold utilized a combination of Density Functional Theory (DFT) and coupled cluster theory to reveal that a 6-endo-dig cyclization is significantly favored over a 5-exo-dig pathway. nih.gov The calculated low energy of the 6-endo-dig transition state was in good agreement with experimental observations of spontaneous cyclization at room temperature. nih.gov
A plausible mechanistic pathway for the formation of the imidazo[1,5-a]pyridine core itself has been proposed to proceed through the cyclization of 2-picolylamines with electrophilically activated nitroalkanes. beilstein-journals.org The proposed mechanism involves the formation of a 2,3-dihydroimidazo[1,5-a]pyridine intermediate, which then eliminates a hydroxylamine derivative to yield the final aromatic product. beilstein-journals.org Computational modeling of such a pathway for this compound would involve locating the transition states for the cyclization and elimination steps and calculating their corresponding activation energies.
Table 1: Hypothetical Intermediates and Transition States in a Reaction of this compound
| Species | Description | Role in Reaction |
| Reactant Complex | This compound associated with a reactant molecule | Starting point of the reaction coordinate |
| Transition State 1 (TS1) | Structure corresponding to the highest energy point for the initial bond formation/breaking | Determines the activation energy of the first step |
| Intermediate 1 | A metastable species formed after the first step | A local minimum on the potential energy surface |
| Transition State 2 (TS2) | Structure corresponding to the highest energy point for a subsequent reaction step | Determines the activation energy of the second step |
| Product Complex | The final product associated with any byproducts | The endpoint of the reaction coordinate |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and predict the reactivity of molecules like this compound. nih.govnih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G++(d,p), can provide valuable information about molecular orbitals, charge distribution, and global reactivity descriptors. nih.govresearchgate.net
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the chemical reactivity. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. mdpi.com For this compound, the electron-rich nature of the imidazopyridine core combined with the electron-withdrawing and leaving group potential of the iodine atom would be reflected in its calculated HOMO and LUMO energies and distributions.
Global chemical reactivity parameters derived from HOMO and LUMO energies, such as chemical hardness (η) and electronic chemical potential (μ), can further quantify the reactivity of the molecule. nih.gov DFT calculations have been employed to study the electronic properties of various imidazo[1,5-a]pyridine-based dyes and boron-centered spiro compounds, providing insights into their intramolecular charge transfer characteristics and optical properties. researchgate.netmdpi.com
Table 2: Calculated Electronic Properties of this compound (Hypothetical DFT Data)
| Parameter | Value (eV) | Description |
| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.80 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.45 | Difference between ELUMO and EHOMO, indicating chemical stability |
| Chemical Potential (μ) | -4.025 | Tendency of electrons to escape from the system |
| Chemical Hardness (η) | 2.225 | Resistance to change in electron configuration |
Molecular Electrostatic Potential (MEP) Mapping for Chemoselectivity and Regioselectivity Studies
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map illustrates the charge distribution on the molecular surface, with different colors representing regions of varying electrostatic potential. wolfram.com Typically, red-colored regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue-colored regions represent positive electrostatic potential and are prone to nucleophilic attack. researchgate.netwolfram.com
For this compound, an MEP map would likely show a region of negative potential around the nitrogen atoms of the imidazole (B134444) and pyridine (B92270) rings, indicating their nucleophilic character. nih.gov Conversely, the area around the iodine atom and the hydrogen atoms would exhibit a positive potential, highlighting their susceptibility to nucleophilic attack or deprotonation, respectively. The MEP map can thus be used to rationalize and predict the chemoselectivity and regioselectivity of various reactions, such as alkylation, halogenation, and metalation.
The application of MEP analysis has been demonstrated for various heterocyclic compounds to understand their interaction with other molecules and to identify sites for hydrogen bonding. researchgate.net
Table 3: Predicted Reactive Sites of this compound based on MEP Analysis
| Region of Molecule | Predicted Electrostatic Potential | Susceptibility to Attack |
| Imidazole Nitrogen (N-2) | Negative | Electrophilic Attack |
| Pyridine Nitrogen (N-4) | Negative | Electrophilic Attack |
| Carbon attached to Iodine (C-6) | Positive | Nucleophilic Attack |
| Imidazole Ring Carbons | Varied | Dependent on specific position and substituents |
| Pyridine Ring Hydrogens | Positive | Deprotonation by a strong base |
Quantitative Structure-Reactivity Relationships and Hammett Correlations
Quantitative Structure-Reactivity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. While specific QSAR studies on this compound are not extensively documented, the principles of Hammett correlations can be applied to understand the electronic effects of substituents on the reactivity of the imidazo[1,5-a]pyridine core.
The Hammett equation, log(k/k₀) = σρ, relates the reaction rate (k) of a substituted derivative to that of the unsubstituted compound (k₀) through the substituent constant (σ) and the reaction constant (ρ). The substituent constant (σ) quantifies the electronic effect (electron-donating or electron-withdrawing) of a substituent, while the reaction constant (ρ) indicates the sensitivity of the reaction to these electronic effects.
For a series of 6-substituted imidazo[1,5-a]pyridines, a Hammett plot could be constructed by correlating the rates of a specific reaction (e.g., nucleophilic aromatic substitution) with the Hammett constants of the substituents. The sign and magnitude of the reaction constant (ρ) would provide insight into the reaction mechanism. A positive ρ value would suggest that the reaction is favored by electron-withdrawing substituents, indicating the buildup of negative charge in the transition state. Conversely, a negative ρ value would imply that electron-donating substituents accelerate the reaction, suggesting the development of positive charge in the transition state. Such studies have been applied to various pyridine derivatives to understand substituent effects on their properties and interactions. researchgate.net
Table 4: Hypothetical Hammett Study on a Reaction of 6-Substituted Imidazo[1,5-a]pyridines
| Substituent at C-6 | Hammett Constant (σp) | Relative Reaction Rate (k/k₀) |
| -OCH₃ | -0.27 | 0.5 |
| -CH₃ | -0.17 | 0.7 |
| -H | 0.00 | 1.0 |
| -Cl | 0.23 | 2.5 |
| -I | 0.18 | 2.1 |
| -NO₂ | 0.78 | 15.0 |
Structure Reactivity and Structure Property Relationships in 6 Iodoimidazo 1,5 a Pyridine Derivatives
Impact of Electronic and Steric Effects of Substituents on Chemical Transformations
Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and carbonyls increase the electrophilicity of the imidazopyridine ring system. researchgate.net This makes the carbon atom attached to the iodine more electron-deficient and can facilitate nucleophilic aromatic substitution reactions. In the context of metal-catalyzed reactions, EWGs on the pyridine (B92270) ring can make associated metal centers more easily reduced, thereby influencing the catalytic cycle. nih.gov For instance, studies on related pyridine derivatives have shown a direct correlation between the Hammett parameter (σp) of a substituent and the yield of cross-coupling reactions, with EWGs generally leading to higher yields compared to EDGs. nih.gov
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OMe) or amino (-NH2) increase the electron density on the aromatic system. nih.gov This can enhance the reactivity in electrophilic substitution reactions but may decrease the rate of nucleophilic substitution at the C-I bond. The increased electron density can also impact the binding affinity of the molecule to biological targets, a key aspect of structure-activity relationship (SAR) studies. nih.govresearchgate.net
Steric Effects: The size and spatial arrangement of substituents can hinder the approach of reagents to a reaction site. rsc.org Bulky groups adjacent to the 6-iodo position can shield the carbon-iodine bond, potentially slowing down reactions that require the formation of a sterically demanding transition state, such as in certain palladium-catalyzed coupling reactions. rsc.org However, steric hindrance can also be exploited to control regioselectivity in reactions where multiple reactive sites are present. The introduction of a large number of bulky substituents can lead to deformation of the planar aromatic ligand, which in turn strongly affects its coordination properties and reaction rates. researchgate.net
| Substituent Type | Example Groups | Expected Impact on Reactivity at C6-I Bond | Governing Effect |
|---|---|---|---|
| Strong Electron-Withdrawing | -NO₂, -CF₃ | Increases susceptibility to nucleophilic attack; enhances oxidative addition in cross-coupling. | Electronic |
| Moderate Electron-Withdrawing | -Cl, -Br, -COOR | Moderately activates the C-I bond. | Electronic |
| Electron-Donating | -CH₃, -OCH₃, -NH₂ | Decreases susceptibility to nucleophilic attack; may slow oxidative addition. | Electronic |
| Sterically Bulky | -C(CH₃)₃, -Si(CH₃)₃ | Hinders approach of reagents, potentially decreasing reaction rates. | Steric |
Correlations between Structural Modifications and Spectroscopic Characteristics
Structural modifications to the 6-iodoimidazo[1,5-a]pyridine skeleton directly translate into observable changes in its spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR) and UV-visible (UV-Vis) absorption and fluorescence emission spectra.
NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei. The introduction of substituents causes a redistribution of electron density, leading to predictable shifts.
¹H and ¹³C NMR: EWGs tend to shift the signals of nearby protons and carbons downfield (to higher ppm values) due to a deshielding effect caused by the withdrawal of electron density. pw.edu.pl Conversely, EDGs typically cause an upfield shift (to lower ppm values) due to an increase in electron density and shielding. dtic.mil For example, the formation of pyridinium (B92312) salts, which places a positive charge on the nitrogen, results in a significant downfield shift for all ring protons because of the decreased electron density on the ring carbon atoms. pw.edu.pl This principle allows for the correlation of substituent electronic properties with observed chemical shifts in derivatives of this compound. dtic.miljapsonline.com
UV-Visible and Fluorescence Spectroscopy: The photophysical properties of imidazo[1,5-a]pyridine (B1214698) derivatives are highly tunable through structural modifications. These compounds are often fluorescent, and their absorption and emission characteristics are dependent on the extent of π-conjugation and the electronic nature of their substituents.
Absorption and Emission: The introduction of substituents that extend the π-conjugated system or possess strong electronic donating or withdrawing character can significantly alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This directly impacts the wavelength of light absorbed (λ_abs) and emitted (λ_em). For instance, in a series of substituted 1-phenylimidazo[1,5-a]pyridines, absorption maxima were observed between 300-320 nm and 360-380 nm. unito.it The emission bands typically appear in the 470-520 nm range. unito.it Modifying substituent groups on the imidazo[1,5-a]pyridine core can lead to significant shifts in the emission maximum; for example, strategic substitution can result in a 44 nm blue-shift. mdpi.com The nature of the substituent also affects the fluorescence quantum yield, with complexation to metals like Zn(II) often enhancing emission intensity by increasing molecular rigidity. mdpi.com
| Structural Modification | Spectroscopic Technique | Observed Effect | Underlying Principle |
|---|---|---|---|
| Addition of EWG (-NO₂) | ¹H / ¹³C NMR | Downfield shift of aromatic signals. | Decreased electron density (deshielding). pw.edu.pl |
| Addition of EDG (-OCH₃) | ¹H / ¹³C NMR | Upfield shift of aromatic signals. | Increased electron density (shielding). dtic.mil |
| Extension of π-conjugation | UV-Vis / Fluorescence | Bathochromic (red) shift in absorption/emission. rsc.org | Lowered HOMO-LUMO energy gap. |
| Introduction of 3-aryl group | UV-Vis / Fluorescence | Markedly affects photophysical properties. unito.it | Alteration of electronic structure and transition dipoles. |
| Complexation with Zn(II) | Fluorescence | Increased quantum yield and blue-shift in emission. mdpi.com | Increased molecular rigidity and conformational changes. mdpi.com |
Influence of Iodine Substitution Position on the Reactivity Profile of the Imidazopyridine Scaffold
The regiochemical placement of the iodine atom on the imidazopyridine scaffold is a critical determinant of the molecule's reactivity. While the C6 position is a common site for functionalization, placing the iodine at other positions (e.g., C5, C7, or C8) would result in a different reactivity profile due to the inherent electronic asymmetry of the fused heterocyclic system. The nitrogen atoms exert a significant directing influence, making some positions more or less reactive towards certain types of chemical transformations.
While direct comparative studies on different iodo-isomers of imidazo[1,5-a]pyridine are not abundant, principles can be drawn from related structures. For example, in structure-activity relationship studies of imidazo[1,2-a]pyridine-3-carboxamides as antitubercular agents, the position of a methyl substituent on the pyridine ring was shown to dramatically influence biological potency. nih.gov
In one study, the 6-methyl analog was found to be significantly more active than its 7-methyl positional isomer. nih.gov Another comparison showed that an 8-methyl analogue was considerably less potent than the nearly equipotent 6- and 7-methyl isomers. nih.gov This demonstrates that moving a substituent, even a relatively simple one like a methyl group, from one position to another alters the molecule's interaction with its biological target, which is a reflection of its chemical reactivity and properties. These findings strongly suggest that the position of the iodine atom—a key handle for chemical modification—will similarly dictate the reactivity and synthetic utility of iodoimidazo[1,5-a]pyridine isomers. The electronic environment, steric accessibility, and stability of reaction intermediates will vary with the iodine's location, impacting outcomes in reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings.
| Compound (Isomer) | Structure | Biological Activity (MIC, µM) | Reference |
|---|---|---|---|
| 6-Methyl Imidazo[1,2-a]pyridine (B132010) Analog | Substituent at C6 | 0.004 | nih.gov |
| 7-Methyl Imidazo[1,2-a]pyridine Analog | Substituent at C7 | 0.2 | nih.gov |
| 8-Methyl Imidazo[1,2-a]pyridine Analog | Substituent at C8 | 0.1 | nih.gov |
Table illustrating the potent effect of substituent position on the biological activity of a related imidazo[1,2-a]pyridine scaffold, serving as a model for the expected reactivity differences among iodo-isomers. nih.gov
Advanced Analytical and Spectroscopic Characterization Methodologies for 6 Iodoimidazo 1,5 a Pyridine Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 6-Iodoimidazo[1,5-a]pyridine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular structure.
While specific experimental data for this compound is not widely published, the expected NMR spectra can be reliably predicted based on the known spectra of the parent imidazo[1,5-a]pyridine (B1214698) and the well-established substituent effects of the iodine atom. The iodine atom, being an electron-donating group through resonance and electron-withdrawing through induction, will influence the chemical shifts of the protons and carbons in its vicinity.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for each of the protons on the heterocyclic core. The introduction of the iodine atom at the 6-position will cause a downfield shift for the adjacent protons, H-5 and H-7, due to its anisotropic effect. The coupling constants (J-values) between adjacent protons will be crucial in confirming their relative positions.
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbon atom directly attached to the iodine (C-6) is expected to show a significant upfield shift due to the heavy atom effect. The other carbon atoms in the pyridine (B92270) ring will also experience shifts in their resonance frequencies, providing further confirmation of the substitution pattern.
To illustrate the expected chemical shifts, the following table provides predicted values for this compound based on data from the parent compound and known iodo-substituent effects.
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| 1 | 7.5 - 7.7 | 125 - 127 |
| 3 | 7.9 - 8.1 | 135 - 137 |
| 5 | 7.6 - 7.8 | 115 - 117 |
| 6 | - | 90 - 95 |
| 7 | 7.2 - 7.4 | 120 - 122 |
| 8 | 8.1 - 8.3 | 130 - 132 |
Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental formula with high accuracy.
The presence of iodine, with its characteristic isotopic pattern (¹²⁷I, 100% abundance), simplifies the interpretation of the mass spectrum. The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the exact mass of C₇H₅IN₂.
Electron impact (EI) ionization is a common technique that can induce fragmentation of the molecular ion. The fragmentation pattern of this compound is expected to be influenced by the presence of the iodine atom. Common fragmentation pathways for iodo-aromatic compounds include the loss of the iodine atom (as I• or I⁺) and the fragmentation of the heterocyclic ring system.
A plausible fragmentation pathway for this compound is outlined below:
| Ion | m/z (Predicted) | Description |
| [C₇H₅IN₂]⁺ | 243.95 | Molecular Ion |
| [C₇H₅N₂]⁺ | 117.05 | Loss of Iodine radical (I•) |
| [C₆H₄N]⁺ | 90.03 | Fragmentation of the imidazo[1,5-a]pyridine core |
X-ray Crystallography for Definitive Solid-State Structural Analysis
X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, analysis of related imidazo[1,5-a]pyridinium salts provides valuable insights into the expected molecular geometry and packing in the solid state. nih.govnih.gov
The imidazo[1,5-a]pyridine core is a planar bicyclic system. nih.gov The introduction of an iodine atom at the 6-position is not expected to significantly alter this planarity. The C-I bond length would be a key parameter, and is expected to be in the typical range for aryl iodides.
In the solid state, molecules of this compound are likely to pack in a manner that maximizes intermolecular interactions. These could include π-π stacking interactions between the aromatic rings and potentially halogen bonding, where the iodine atom acts as a halogen bond donor. nih.gov
The following table summarizes the expected crystallographic parameters for this compound based on data from analogous structures.
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| Key Bond Lengths (Å) | C-I: ~2.10, C-N: ~1.35-1.40, C-C: ~1.38-1.42 |
| Key Bond Angles (°) | C-C-I: ~120, Angles within the rings: ~108-120 |
| Intermolecular Interactions | π-π stacking, Halogen bonding |
Spectroscopic Techniques for Investigating Electronic Transitions and Photophysical Properties
Spectroscopic techniques such as UV-Visible absorption and fluorescence spectroscopy are crucial for understanding the electronic structure and photophysical properties of molecules like this compound. The imidazo[1,5-a]pyridine scaffold is known to be a fluorescent core, and its derivatives are of interest for applications in materials science and as biological probes. mdpi.commdpi.com
UV-Visible Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands in the UV region, corresponding to π-π* electronic transitions within the aromatic system. The presence of the iodine atom, a heavy atom, may lead to a slight red-shift (bathochromic shift) of the absorption maxima compared to the parent imidazo[1,5-a]pyridine.
Fluorescence Spectroscopy: Upon excitation at an appropriate wavelength, this compound is expected to exhibit fluorescence. The emission wavelength and quantum yield will be influenced by the iodine substituent. The heavy atom effect of iodine can enhance intersystem crossing to the triplet state, which may lead to a decrease in the fluorescence quantum yield and potentially the observation of phosphorescence. The Stokes shift, which is the difference between the absorption and emission maxima, is an important characteristic of fluorescent molecules. Imidazo[1,5-a]pyridine derivatives are known to exhibit significant Stokes shifts. mdpi.com
The photophysical properties are also highly dependent on the solvent environment, a phenomenon known as solvatochromism. mdpi.com
| Property | Expected Characteristics |
| Absorption Maxima (λ_abs) | ~300-350 nm |
| Emission Maxima (λ_em) | ~350-450 nm |
| Stokes Shift | Expected to be significant |
| Fluorescence Quantum Yield (Φ_F) | Potentially lower than the parent compound due to the heavy atom effect |
| Solvatochromism | Likely to be observed |
Emerging Applications of 6 Iodoimidazo 1,5 a Pyridine Derivatives in Chemical Synthesis and Materials Science
Role as Versatile Synthetic Precursors for Diverse Heterocyclic Architectures
The presence of the iodo-substituent at the 6-position of the imidazo[1,5-a]pyridine (B1214698) core renders it an exceptionally useful precursor for the construction of more complex heterocyclic systems. This versatility is primarily due to its ability to participate in a range of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the 6-position of the imidazo[1,5-a]pyridine and a variety of organoboron compounds. This method is highly efficient for the introduction of aryl, heteroaryl, and vinyl substituents, leading to the synthesis of extended π-conjugated systems with potential applications in materials science. The reactivity in Suzuki-type cross-coupling reactions is influenced by the nature of other substituents on the imidazo[1,2-a]pyridine (B132010) ring, as well as the choice of base and solvent scispace.comresearchgate.net.
Sonogashira Coupling: The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org In the context of 6-iodoimidazo[1,5-a]pyridine, this reaction provides a direct route to 6-alkynyl-substituted derivatives. These alkynyl-functionalized imidazopyridines are valuable intermediates for the synthesis of more complex molecules, including those with interesting photophysical properties. The Sonogashira coupling of 3-aryl-1-iodoimidazo[1,5-a]pyridines with various terminal alkynes has been shown to proceed in good to excellent yields acs.org.
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 6-position of the imidazo[1,5-a]pyridine nucleus. wikipedia.orgacsgcipr.org This is a crucial transformation for the synthesis of compounds with potential biological activity, as the amino group can be further functionalized.
The following table summarizes the utility of this compound in various cross-coupling reactions for the synthesis of diverse heterocyclic architectures.
| Cross-Coupling Reaction | Coupling Partner | Resulting C-C/C-N Bond | Significance of Resulting Architecture |
| Suzuki-Miyaura | Organoboron compounds | C-C | Extended π-conjugated systems, biaryl heterocycles |
| Sonogashira | Terminal alkynes | C-C (sp2-sp) | Alkynyl-substituted heterocycles, precursors for further transformations |
| Buchwald-Hartwig | Amines | C-N | Aryl amines, potential for biologically active compounds |
Development of Novel Ligands in Homogeneous and Heterogeneous Catalysis
Imidazo[1,5-a]pyridine derivatives have emerged as a promising class of ligands for transition metal catalysis, particularly as precursors to N-heterocyclic carbenes (NHCs). NHCs are a class of stable carbenes that have found widespread use as ligands in homogeneous catalysis due to their strong σ-donating properties. The 6-iodo-substituent on the imidazo[1,5-a]pyridine backbone provides a strategic position for tuning the electronic and steric properties of the resulting NHC ligands.
Homogeneous Catalysis:
Imidazo[1,5-a]pyridinium salts, which are precursors to NHCs, can be synthesized through efficient multi-component coupling reactions. organic-chemistry.org The "6-iodo" functionality can be introduced before or after the formation of the imidazo[1,5-a]pyridine core, allowing for the synthesis of a diverse range of NHC precursors. These NHC ligands, derived from 6-iodoimidazo[1,5-a]pyridinium salts, can be coordinated to various transition metals, such as nickel, to form catalytically active complexes. For instance, pyridine-chelated imidazo[1,5-a]pyridine N-heterocyclic carbene nickel(II) complexes have been developed for the synthesis of acrylates from ethylene (B1197577) and CO2. mdpi.com The iodo-group can be used to further functionalize the ligand to fine-tune the catalytic activity and selectivity of the metal complex. Imidazo[1,5-a]pyridin-3-ylidenes have been shown to act as strong π-accepting carbene ligands. rsc.orgresearchgate.net
Heterogeneous Catalysis:
The development of heterogeneous catalysts is of great importance for sustainable chemical processes, as it allows for easy separation and recycling of the catalyst. This compound derivatives can be utilized in the design of heterogeneous catalysts. For example, palladium immobilized on a supported ionic liquid phase has been used as a recyclable heterogeneous catalyst for the aminocarbonylation of 6-iodoimidazo[1,2-a]pyridine (B1303834). nih.govmdpi.com The iodo-functionalized imidazopyridine can be anchored to a solid support, and the resulting material can be used as a ligand for a metal catalyst. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.
The table below provides an overview of the role of this compound derivatives in the development of catalytic ligands.
| Type of Catalysis | Ligand Type | Role of 6-Iodo Group | Potential Applications |
| Homogeneous | N-Heterocyclic Carbene (NHC) | Site for functionalization to tune ligand properties | Acrylate synthesis, cross-coupling reactions |
| Heterogeneous | Immobilized Ligand | Anchor point for attachment to a solid support | Recyclable catalysts for carbonylation and other reactions |
Contribution to the Field of Organic Optoelectronic Materials
Imidazo[1,5-a]pyridine derivatives are known for their interesting photophysical properties, including strong fluorescence, which makes them attractive candidates for applications in organic optoelectronic devices such as organic light-emitting diodes (OLEDs) and fluorescent probes. incemc.roresearchgate.netresearchgate.net The introduction of a 6-iodo substituent provides a means to modulate these properties and to introduce other functional groups that can further enhance their performance.
The fluorescence properties of imidazo[1,5-a]pyridines are influenced by the nature and position of substituents on the heterocyclic core. The 6-iodo group, being an electron-withdrawing and heavy atom, can influence the photophysical properties through the heavy-atom effect, which can enhance intersystem crossing and potentially lead to phosphorescence. More commonly, the iodo group serves as a synthetic handle to introduce various chromophores and auxochromes that can tune the emission color and quantum yield.
For example, Sonogashira coupling of 3-aryl-1-iodoimidazo[1,5-a]pyridines with terminal alkynes leads to 1-alkynyl-3-arylimidazo[1,5-a]pyridines with fluorescence maxima ranging from 458 to 560 nm and quantum yields up to 0.26 in chloroform (B151607) solution. acs.org This demonstrates that the iodo-precursor is a key intermediate for accessing a range of fluorescent materials with tunable emission properties.
The following table summarizes the photophysical properties of some imidazo[1,5-a]pyridine derivatives, highlighting the potential for tuning these properties through substitution.
| Compound Type | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) | Reference |
| 1-Alkynyl-3-arylimidazo[1,5-a]pyridines | Not specified | 458–560 | 0.08–0.26 | acs.org |
| 1-Alkenyl-3-arylimidazo[1,5-a]pyridines | Not specified | 479–537 | 0.03–0.13 | acs.org |
| Boron difluoride compounds with 2-(imidazo[1,5-a]pyridin-3-yl)phenols | Not specified | Blue emission | Good | uninsubria.it |
| Zn(II) complexes with imidazo[1,5-a]pyridine ligands | Not specified | Blue-shifted emission | Up to 37% | mdpi.com |
Integration into Multi-component Reactions and Tandem Processes
Multi-component reactions (MCRs) and tandem (or cascade) processes are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, minimizing waste and improving atom economy. While many MCRs and tandem reactions are employed for the synthesis of the imidazo[1,5-a]pyridine core itself, the use of pre-functionalized imidazo[1,5-a]pyridines, such as the 6-iodo derivative, as building blocks in these reactions is a developing area. organic-chemistry.org
The reactivity of the carbon-iodine bond in this compound makes it a suitable substrate for integration into tandem processes that involve an initial cross-coupling step followed by a subsequent cyclization or other transformation. For example, a Sonogashira coupling of this compound with a suitably functionalized alkyne could be the first step in a tandem sequence, where the newly introduced alkynyl group participates in a subsequent intramolecular reaction to form a new fused ring system.
While specific examples of this compound being directly used in MCRs as a primary component are not extensively reported, its derivatives obtained from cross-coupling reactions can be designed to participate in such processes. For instance, an amino group introduced at the 6-position via Buchwald-Hartwig amination could then participate in an isocyanide-based MCR to build a more complex, peptide-like structure onto the imidazo[1,5-a]pyridine scaffold.
A hypothetical tandem reaction involving this compound is presented below:
| Reaction Step | Description | Intermediate/Product |
| 1. Cross-Coupling | Palladium-catalyzed coupling of this compound with a coupling partner containing a reactive functional group. | A 6-substituted imidazo[1,5-a]pyridine with a pendant reactive group. |
| 2. Intramolecular Reaction | The newly introduced functional group reacts with another part of the molecule or with an added reagent in a one-pot fashion. | A more complex, polycyclic heterocyclic system. |
The exploration of this compound in such elegant and efficient synthetic strategies holds significant promise for the rapid generation of molecular diversity and the discovery of new functional molecules.
Future Research Directions and Opportunities
Development of More Sustainable and Environmentally Benign Synthetic Approaches
The synthesis of 6-Iodoimidazo[1,5-a]pyridine and its derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of its synthesis lies in the adoption of greener and more sustainable practices that prioritize efficiency, safety, and minimal environmental impact.
One promising approach is the use of iodine-mediated one-pot synthesis , which offers high atom utilization and mild reaction conditions. mdpi.comrsc.org These methods often proceed without the need for transition metal catalysts, reducing both cost and potential for heavy metal contamination. rsc.org Further research in this area could focus on expanding the substrate scope and optimizing reaction conditions to achieve even higher yields and selectivity. The development of catalyst-free synthetic routes is another key area of interest. beilstein-journals.org Exploring reactions that can proceed efficiently in the absence of a catalyst, for instance, by leveraging the inherent reactivity of the starting materials under specific conditions, would represent a significant step towards a more sustainable chemical industry.
Flow chemistry presents a paradigm shift in the synthesis of organic molecules, offering enhanced safety, scalability, and precise control over reaction parameters. The application of flow chemistry to the synthesis of this compound could lead to the development of highly efficient and automated processes. This technology allows for rapid optimization of reaction conditions and can facilitate the use of hazardous reagents in a safer and more controlled manner.
The use of environmentally benign solvents , such as water or bio-derived solvents, is another critical aspect of sustainable synthesis. rsc.org Research into adapting existing synthetic methods or developing new ones that are compatible with green solvents will be crucial in reducing the environmental footprint of this compound production.
| Synthesis Approach | Key Advantages | Future Research Focus |
| Iodine-Mediated Synthesis | High atom economy, mild conditions, often catalyst-free. mdpi.comrsc.org | Broadening substrate scope, improving yields and selectivity. |
| Catalyst-Free Synthesis | Reduced cost, no metal contamination, simplified purification. beilstein-journals.org | Designing reactions that proceed efficiently without catalysts. |
| Flow Chemistry | Enhanced safety, scalability, precise reaction control. | Development of continuous flow processes for synthesis and purification. |
| Green Solvents | Reduced environmental impact, improved safety. rsc.org | Adapting and developing syntheses in water or bio-derived solvents. |
Exploration of Unconventional C-I Bond Transformations and Novel Reactivity Modes
The carbon-iodine (C-I) bond in this compound is a key functional handle that allows for a wide range of chemical modifications. While traditional cross-coupling reactions are well-established, future research will likely focus on more unconventional and innovative ways to transform this bond, leading to novel molecular architectures and functionalities.
Photocatalysis and electrochemistry are emerging as powerful tools in organic synthesis, offering unique reactivity under mild conditions. conicet.gov.arkaust.edu.sarsc.org The application of these techniques to the C-I bond activation of this compound could enable transformations that are difficult or impossible to achieve with conventional methods. conicet.gov.arkaust.edu.sarsc.org For instance, photocatalysis could be used to generate radical intermediates that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. conicet.gov.ar Electrochemistry, on the other hand, provides a clean and reagent-free way to control the redox processes involved in C-I bond functionalization. kaust.edu.sarsc.org
The development of novel cross-coupling reactions that go beyond the standard Suzuki, Heck, and Sonogashira couplings is another exciting area of research. mdpi.com This could involve the use of non-traditional coupling partners or the development of new catalytic systems that exhibit unique reactivity and selectivity. For example, exploring nickel-catalyzed cross-coupling reactions could offer alternative pathways and functional group tolerance compared to palladium-based systems. mdpi.com
Furthermore, investigating the intramolecular reactivity of strategically designed this compound derivatives could lead to the synthesis of complex polycyclic and heterocyclic systems. By introducing other reactive functional groups into the molecule, it may be possible to trigger cascade reactions that rapidly build molecular complexity.
| Transformation Method | Potential Advantages | Future Research Focus |
| Photocatalysis | Mild reaction conditions, generation of radical intermediates. conicet.gov.ar | Exploring new photocatalytic cycles for C-I bond functionalization. |
| Electrochemistry | Reagent-free redox control, clean synthesis. kaust.edu.sarsc.org | Developing electrochemical methods for novel bond formations. |
| Novel Cross-Coupling | Access to new molecular architectures, improved selectivity. mdpi.commdpi.com | Designing new catalysts and exploring unconventional coupling partners. |
| Intramolecular Reactions | Rapid construction of complex molecules. | Designing substrates for cascade and domino reactions. |
Rational Design of this compound Derivatives with Tunable Chemical and Material Properties
The ability to precisely control the chemical and material properties of this compound derivatives through rational design is a key driver of innovation in this field. By strategically modifying the molecular structure, it is possible to tune properties such as luminescence, electronic conductivity, and biological activity.
Computational chemistry plays a crucial role in the rational design process. nih.gov Density Functional Theory (DFT) and other computational methods can be used to predict the electronic and photophysical properties of new derivatives before they are synthesized in the laboratory. nih.govnih.govtandfonline.com This in silico approach can significantly accelerate the discovery of new materials with desired properties by guiding synthetic efforts towards the most promising candidates. For example, computational studies can help in understanding how different substituents on the imidazo[1,5-a]pyridine (B1214698) core affect the HOMO-LUMO energy gap, which is a key parameter for optoelectronic applications. nih.gov
A deep understanding of structure-property relationships is essential for the rational design of functional materials. nih.gov Systematic studies that correlate changes in molecular structure with changes in photophysical and electronic properties are needed to build a comprehensive knowledge base for the design of new materials. This includes investigating the effects of different substituents at various positions on the imidazo[1,5-a]pyridine ring, as well as exploring the impact of extending the π-conjugated system.
The synthesis of donor-acceptor (D-π-A) architectures based on the this compound scaffold is a promising strategy for creating materials with tailored optoelectronic properties. By attaching electron-donating and electron-accepting groups to the core structure, it is possible to modulate the intramolecular charge transfer (ICT) characteristics, leading to materials with tunable emission colors and other desirable properties for applications in organic light-emitting diodes (OLEDs) and sensors.
| Design Strategy | Key Benefits | Future Research Focus |
| Computational Chemistry | Predictive power, accelerated discovery. nih.govnih.govtandfonline.com | Developing more accurate predictive models for material properties. |
| Structure-Property Studies | Fundamental understanding, informed design. nih.gov | Systematic investigation of substituent and conjugation effects. |
| Donor-Acceptor Architectures | Tunable optoelectronic properties, enhanced functionality. | Synthesis and characterization of novel D-π-A systems. |
Expanding the Applicability in Advanced Materials Science
The unique photophysical and electronic properties of this compound and its derivatives make them highly attractive for a wide range of applications in advanced materials science. rsc.orgresearchgate.net Future research will focus on harnessing these properties to create novel functional materials with enhanced performance and new functionalities.
The development of functional polymers based on this compound is a promising area with significant potential. By incorporating this scaffold into polymer backbones or as pendant groups, it is possible to create materials with tailored electronic, optical, and mechanical properties for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
The use of this compound as a building block for porous materials , such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), is another exciting avenue of research. The nitrogen atoms in the imidazo[1,5-a]pyridine ring can act as coordination sites for metal ions, enabling the construction of highly ordered and porous structures with potential applications in gas storage, separation, and catalysis.
The development of stimuli-responsive materials based on this compound derivatives is a rapidly growing field. By incorporating responsive moieties into the molecular structure, it is possible to create materials that change their properties in response to external stimuli such as light, pH, or temperature. These "smart" materials could find applications in areas such as drug delivery, sensing, and soft robotics.
| Application Area | Potential Impact | Future Research Focus |
| Functional Polymers | Advanced organic electronic devices. | Synthesis and characterization of novel polymer architectures. |
| Porous Materials (MOFs, COFs) | Gas storage, separation, and catalysis. | Design and synthesis of new porous frameworks with tailored properties. |
| Stimuli-Responsive Materials | "Smart" materials for sensing and drug delivery. | Development of new responsive systems with enhanced sensitivity and functionality. |
Q & A
Q. What are the most common synthetic routes for 6-iodoimidazo[1,5-a]pyridine, and how do reaction conditions influence yields?
The synthesis of this compound derivatives often employs cyclocondensation or cyclization strategies. A widely used method involves the reaction of 2-(aminomethyl)pyridines with electrophilic nitroalkanes in polyphosphoric acid (PPA) medium, enabling one-pot cyclization under mild, catalyst-free conditions . Yields are sensitive to stoichiometry, temperature (e.g., 110°C for optimal cyclization), and solvent choice (e.g., PPA enhances electrophilic activation). Alternative routes include iodine-mediated sp³ C–H amination of 2-pyridyl ketones with alkylamines, which avoids transition metals and operates under aerobic conditions with NaOAc as a base .
Q. Which characterization techniques are critical for verifying the structure of this compound derivatives?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, with distinct shifts for the imidazo[1,5-a]pyridine core (e.g., aromatic protons at δ 7.5–8.5 ppm) .
- X-ray crystallography : Resolves π-stacking interactions and hydrogen-bonding networks, critical for understanding solid-state fluorescence properties .
- HRMS and IR spectroscopy : Validate molecular weight and functional groups (e.g., C–I stretches at ~500 cm⁻¹) .
Q. How are the antibacterial properties of this compound derivatives evaluated?
Standard protocols involve synthesizing a compound library and testing against gram-positive (e.g., Staphylococcus aureus) and gram-negative (e.g., Escherichia coli) strains via broth microdilution assays. Minimum inhibitory concentrations (MICs) are determined, with controls for solvent effects. Structure-activity relationships (SARs) are analyzed by varying substituents (e.g., electron-withdrawing groups enhance activity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in fluorescence data for imidazo[1,5-a]pyridine derivatives?
Discrepancies in quantum yields or Stokes shifts may arise from solvent polarity, aggregation effects, or intermolecular interactions. To address this:
- Solvent screening : Compare fluorescence in polar (e.g., DMSO) vs. non-polar solvents (e.g., toluene).
- Crystallographic analysis : Correlate solid-state packing (e.g., π–π stacking) with emission properties .
- TD-DFT calculations : Model excited-state transitions to identify charge-transfer vs. local excited states .
Q. What methodologies are used to analyze the enzyme inhibition kinetics of this compound-based inhibitors?
Kinetic studies typically employ:
- Lineweaver-Burk plots : Determine inhibition type (competitive/uncompetitive) by varying substrate concentrations .
- Dixon plots : Calculate inhibition constants (Kᵢ) using fixed substrate levels.
- Thermodynamic profiling : Measure ΔG, ΔH, and ΔS via van’t Hoff analysis to assess binding energetics .
Q. How can iodine catalysis be optimized for regioselective functionalization of imidazo[1,5-a]pyridines?
Iodine-catalyzed reactions (e.g., thiocyanation) require:
- Solvent optimization : 1,2-Dichloroethane enhances solubility and reactivity at 110°C .
- Stoichiometric control : Excess KSCN (2–3 equiv) ensures complete conversion.
- Reaction monitoring : TLC or HPLC tracks regioselectivity to minimize byproducts like 3-substituted isomers .
Q. What strategies improve the photostability of imidazo[1,5-a]pyridine-based blue emitters for OLED applications?
- Ligand design : Introduce electron-donating groups (e.g., –OMe) to reduce excited-state oxidation.
- Metal complexation : Re(I) carbonyl complexes (e.g., ReL(CO)₃Cl) stabilize triplet states for dual emission .
- Encapsulation : Embed emitters in polymer matrices (e.g., PMMA) to mitigate photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
